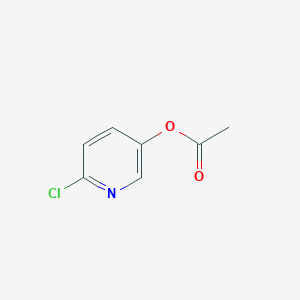

6-Chloropyridin-3-yl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-chloropyridin-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-5(10)11-6-2-3-7(8)9-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKLWOGUAXAQGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356133 | |

| Record name | 5-Acetyloxy-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188057-24-1 | |

| Record name | 5-Acetyloxy-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloropyridin-3-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Key Heterocyclic Building Block

6-Chloropyridin-3-yl acetate, a halogenated pyridine derivative, represents a significant scaffold in the landscape of medicinal chemistry and drug discovery. Its strategic substitution with a chlorine atom and an acetate group imparts unique electronic and steric properties, rendering it a versatile intermediate for the synthesis of a wide array of complex molecules with potential therapeutic applications. The pyridine core is a well-established motif in numerous FDA-approved drugs, valued for its ability to engage in crucial hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The presence of a chlorine atom can enhance membrane permeability and metabolic stability, while the acetate functionality offers a convenient handle for further chemical elaboration.[1] This guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering a foundational understanding for its effective utilization in research and development.

Chemical Identity and Core Physicochemical Characteristics

The fundamental properties of this compound are summarized below, providing a snapshot of its key physical and chemical identifiers.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 188057-24-1 | [3] |

| Molecular Formula | C₇H₆ClNO₂ | [3] |

| Molecular Weight | 171.58 g/mol | [4] |

| Boiling Point | 260.4 °C at 760 mmHg | [5] |

Structural Elucidation and a Glimpse into Reactivity

The molecular architecture of this compound is central to its chemical behavior and potential applications. The interplay between the electron-withdrawing chlorine atom, the ester functionality, and the pyridine ring dictates its reactivity and interaction with other molecules.

Caption: Chemical structure of this compound.

Synthesis and Reactivity: A Practical Perspective

Understanding the synthesis of this compound is crucial for its practical application. A common and effective method involves the esterification of 2-chloro-5-hydroxypyridine. This reaction highlights the nucleophilic character of the hydroxyl group on the pyridine ring.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the esterification of hydroxylated pyridines.

Materials:

-

2-Chloro-5-hydroxypyridine

-

Acetic anhydride

-

Pyridine (as a catalyst and solvent)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-hydroxypyridine in a minimal amount of pyridine.

-

Acylation: Cool the solution in an ice bath and slowly add acetic anhydride dropwise with continuous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

The reverse reaction, the hydrolysis of this compound to 2-chloro-5-hydroxypyridine, can be readily achieved by treatment with a base such as potassium carbonate in methanol.[6][7] This reactivity underscores the utility of the acetate group as a protecting group for the hydroxyl functionality.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization: The Fingerprint of a Molecule

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the acetate group. The pyridine protons will appear in the downfield region (typically δ 7.0-8.5 ppm) and will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with adjacent protons. The methyl protons of the acetate group will appear as a sharp singlet in the upfield region (typically δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework. The carbonyl carbon of the ester will be observed significantly downfield (around δ 168-172 ppm). The aromatic carbons of the pyridine ring will resonate in the δ 120-150 ppm range, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The methyl carbon of the acetate group will appear in the upfield region (around δ 20-25 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present. A strong C=O stretching vibration for the ester carbonyl group is expected around 1760-1740 cm⁻¹. C-O stretching bands for the ester will appear in the 1300-1000 cm⁻¹ region. Aromatic C-H and C=C/C=N stretching vibrations will also be present.

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (171.58 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature. Fragmentation patterns will likely involve the loss of the acetyl group and other characteristic cleavages of the pyridine ring.

Applications in Drug Discovery and Development

Chlorinated pyridines are a cornerstone in the synthesis of a multitude of pharmacologically active agents.[1] The chlorine substituent can modulate the pKa of the pyridine nitrogen, influence the molecule's lipophilicity, and provide a site for metabolic modification or further chemical functionalization. While specific, direct applications of this compound in marketed drugs are not extensively documented, its role as a key intermediate can be inferred from the prevalence of the 6-chloropyridin-3-yl moiety in various therapeutic areas.

This structural motif is found in compounds targeting a range of biological pathways and is a valuable building block for creating libraries of compounds for high-throughput screening. The acetate group can be easily hydrolyzed to reveal a hydroxyl group, which can then be used in ether or ester linkages to connect to other parts of a larger drug molecule.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 188057-24-1 | this compound - AiFChem [aifchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 2-Chloro-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Chloro-5-hydroxypyridine | 41288-96-4 [chemicalbook.com]

Navigating BTK Inhibition: A Technical Guide to GDC-0834

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling a Chemical Identity

In the landscape of chemical compound identification, precision is paramount. The Chemical Abstracts Service (CAS) number serves as a unique identifier for chemical substances, preventing ambiguity. However, discrepancies can arise. This guide focuses on the potent and selective Bruton's tyrosine kinase (BTK) inhibitor, GDC-0834. It is important to note that while the CAS number 881734-66-3 has been associated with GDC-0834 in some contexts, it is more definitively assigned to the compound (6-CHLORO-3-PYRIDINYL)METHYL ACETATE. GDC-0834 is more accurately identified by CAS numbers such as 1133432-49-1 (for the R-isomer) and 1133432-46-8 (for the racemate)[1]. This guide will delve into the technical properties and applications of GDC-0834, a molecule of significant interest in the study of autoimmune diseases and B-cell malignancies.

Physicochemical Properties of GDC-0834

GDC-0834 is a synthetic organic compound developed as a highly selective and reversible inhibitor of Bruton's tyrosine kinase[2]. Its development was aimed at improving the pharmacokinetic properties of earlier BTK inhibitors[3].

| Property | Value | Reference |

| Molecular Formula | C₃₃H₃₆N₆O₃S | [4] |

| Molecular Weight | 596.74 g/mol | [4] |

| Appearance | Light yellow to yellow solid | [4] |

| Solubility | Soluble in DMSO (≥ 32 mg/mL) | [4] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [4] |

| Storage (Solvent) | -80°C for 2 years; -20°C for 1 year | [4][5] |

Mechanism of Action: Targeting the BTK Signaling Pathway

GDC-0834 exerts its therapeutic effects by inhibiting the activity of Bruton's tyrosine kinase, a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway[6][7]. BTK is essential for B-cell development, proliferation, and survival[7].

Upon activation of the BCR, BTK is recruited to the plasma membrane and phosphorylated, leading to a downstream signaling cascade that includes the activation of phospholipase C gamma 2 (PLCγ2)[7]. This cascade ultimately results in the activation of transcription factors that promote B-cell survival and proliferation[7]. GDC-0834, as a reversible inhibitor, competes with ATP for binding to the active site of BTK, thereby blocking its kinase activity and interrupting this vital signaling pathway[2].

Figure 1: Simplified BTK Signaling Pathway and the inhibitory action of GDC-0834.

Biological Activity and Potency

GDC-0834 is a highly potent inhibitor of BTK in both biochemical and cellular assays. Its selectivity for BTK over other kinases is a key attribute, minimizing off-target effects.

| Assay Type | Target | IC₅₀ | Species | Reference |

| Biochemical Assay | BTK | 5.9 nM | Human | [4] |

| Cellular Assay | BTK | 6.4 nM | - | [4] |

| In Vivo (Mouse) | BTK | 1.1 µM (IC₅₀) | Mouse | [4] |

| In Vivo (Rat) | BTK | 5.6 µM (IC₅₀) | Rat | [4] |

Metabolism and Pharmacokinetics: A Tale of Species Difference

A critical aspect of GDC-0834's profile is its metabolism. In humans, GDC-0834 undergoes rapid amide hydrolysis to an inactive metabolite, a process primarily mediated by aldehyde oxidase (AO)[8][9]. This metabolic pathway is significantly more pronounced in humans than in preclinical species such as mice, rats, and dogs[10][11].

This species-specific metabolism led to challenges in predicting human pharmacokinetics based on preclinical data[10][12]. Indeed, in a single-dose human clinical trial, plasma concentrations of GDC-0834 were below the limit of quantitation, while substantial levels of the inactive metabolite were observed[10]. This metabolic instability ultimately led to the discontinuation of its clinical development[3]. For researchers, this highlights the importance of using human-derived in vitro systems (e.g., human liver cytosol) to assess the metabolic fate of drug candidates early in development.

Applications in Research

Despite its clinical limitations, GDC-0834 remains a valuable tool for preclinical research due to its high potency and selectivity for BTK. It is widely used to investigate the role of BTK in various biological processes and disease models.

In Vitro Assays

A variety of in vitro assays can be employed to study the effects of GDC-0834:

-

BTK Kinase Assays: These assays, often using purified recombinant BTK, measure the ability of GDC-0834 to inhibit the phosphorylation of a substrate. Formats include radiometric assays, fluorescence-based assays (e.g., LanthaScreen™), and luminescence-based assays that detect ADP formation[4][13].

-

Cell-Based Phosphorylation Assays: Western blotting or ELISA can be used to measure the phosphorylation of BTK (autophosphorylation at Tyr223) and its downstream substrate PLCγ2 in B-cell lines upon BCR stimulation[4].

-

Cell Proliferation and Viability Assays: These assays assess the impact of GDC-0834 on the growth and survival of B-cell lymphoma cell lines that are dependent on BCR signaling[14].

-

Calcium Mobilization Assays: Upon BCR activation, BTK signaling leads to a flux in intracellular calcium, which can be measured using fluorescent calcium indicators[15].

Figure 2: A typical experimental workflow for evaluating GDC-0834's inhibitory effect on BCR signaling in vitro.

In Vivo Models

GDC-0834 has been evaluated in animal models of autoimmune diseases, particularly collagen-induced arthritis (CIA) in rats, a model for rheumatoid arthritis. In these studies, oral administration of GDC-0834 demonstrated a dose-dependent reduction in ankle swelling and inhibition of joint inflammation, cartilage damage, and bone resorption[2].

Suppliers of GDC-0834

GDC-0834 is available from various chemical suppliers for research purposes. When sourcing this compound, it is crucial to consider the purity and whether the product is the racemate or a specific enantiomer.

-

MedChemExpress: Offers GDC-0834 and its S-enantiomer, typically with purity >98%[4][16].

-

AdooQ Bioscience: Provides GDC-0834 racemate with >99% purity as determined by HPLC[17].

-

AbMole BioScience: Lists GDC-0834 with a purity of >98%[18].

-

MedKoo Biosciences: Supplies GDC-0834 racemate[1].

Conclusion

GDC-0834 stands as a potent and selective research tool for interrogating the function of Bruton's tyrosine kinase. While its journey in clinical development was curtailed by its rapid metabolism in humans, the insights gained from its study have been invaluable for the development of subsequent generations of BTK inhibitors[3][12]. For researchers in immunology and oncology, GDC-0834 remains a cornerstone compound for elucidating the intricate roles of BTK in health and disease.

References

- GDC-0834 | BTK Inhibitor. (n.d.). MedchemExpress.com.

- An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. (2025).

- Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune P

- The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024). PMC.

- Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. (n.d.). AACR Journals.

- BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. (n.d.). MDPI.

- Structural mechanism for Bruton's tyrosine kinase activation

- GDC-0834 (S-enantiomer). (n.d.). Cambridge Bioscience.

- GDC-0834 | CAS 1133432-50-4. (n.d.). AbMole BioScience.

- GDC-0834 Racem

- GDC-0834 | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.

- Bruton's Tyrosine Kinase Inhibitors (BTKIs)

- Bruton's Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives. (n.d.). PubMed Central.

- BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. (n.d.). BellBrook Labs.

- GDC-0834 | BTK Inhibitor. (n.d.). MedchemExpress.com (Korean).

- Evobrutinib In-Vitro Assays for BTK Inhibition: Application Notes and Protocols. (n.d.). Benchchem.

- A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834. (n.d.). ASPET Journals.

- Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834. (2015). PubMed.

- Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. (n.d.).

- Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor. (n.d.). PubMed.

- Significant Species Difference in Amide Hydrolysis of GDC-0834, a Novel Potent and Selective Bruton's Tyrosine Kinase Inhibitor | Request PDF. (n.d.).

- GDC-0834 | CAS#1133432-46-8 | BTK inhibitor. (n.d.). MedKoo Biosciences.

- A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834. (2015). PubMed.

Sources

- 1. medkoo.com [medkoo.com]

- 2. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]

- 7. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. mdpi.com [mdpi.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. GDC-0834 (S-enantiomer) - MedChem Express [bioscience.co.uk]

- 17. adooq.com [adooq.com]

- 18. abmole.com [abmole.com]

"discovery and historical synthesis of 6-Chloropyridin-3-yl acetate"

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 6-Chloropyridin-3-yl Acetate

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate whose history is intrinsically linked to the development of modern crop protection agents. While not a widely recognized compound on its own, its role as a precursor in the synthesis of neonicotinoid insecticides, such as Imidacloprid, positions it as a molecule of significant industrial and economic importance. This document traces the evolution of its synthesis, from early, multi-step routes originating from basic chemical feedstocks to more streamlined, modern methodologies. We will provide an in-depth analysis of the chemical logic and experimental causality behind these synthetic pathways, complete with detailed protocols, mechanistic diagrams, and a comparative assessment of the strategies employed over time. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery, agrochemical development, and process chemistry.

Introduction: The Unseen Importance of a Key Intermediate

This compound (CAS No. 881734-66-3) is a halogenated pyridine derivative. Its molecular structure, featuring a reactive acetate ester and a chlorinated pyridine ring, makes it a versatile building block in organic synthesis. The discovery and development of this compound were not driven by its intrinsic biological activity, but rather by the immense commercial and agricultural success of the neonicotinoid class of insecticides. The launch of Imidacloprid by Bayer in 1991 marked a new era in pest control, and the demand for its core structural components surged.[1] The 6-chloropyridine moiety is essential for the high target affinity and insecticidal efficacy of many of these compounds.[2]

This guide deconstructs the synthetic journey of this compound, which is best understood as a three-stage process:

-

Formation of the Pyridine Core: Synthesis of the foundational precursor, 6-Chloronicotinic acid.

-

Reduction to the Alcohol: Conversion of the carboxylic acid to the corresponding alcohol, (6-chloropyridin-3-yl)methanol.

-

Esterification to the Acetate: Final acylation of the alcohol to yield the target compound.

We will explore both historical and contemporary approaches to this pathway, providing the technical detail necessary for a deep and practical understanding.

Historical Synthesis Pathway: From Basic Feedstocks to a Core Nucleus

The early large-scale synthesis of the 6-chloropyridine nucleus was driven by the need for a cost-effective and scalable process. One of the notable historical routes begins with an inexpensive and readily available starting material: DL-malic acid. This pathway, detailed in patent literature, showcases a classic approach of building a complex heterocyclic ring from simple, acyclic precursors.[3]

Workflow for Historical Synthesis of 6-Chloronicotinic Acid

Caption: Historical synthesis route from DL-Malic Acid.

Step-by-Step Protocol (Historical Route)

-

Cyclization: DL-malic acid is treated with concentrated sulfuric acid at elevated temperatures (110-132 °C) for 10-16 hours. This dehydration and cyclization process forms the initial pyridine ring structure.[3]

-

Ammonification: The resulting intermediate is then subjected to ammonification in an autoclave using liquefied ammonia and a catalyst, such as sodium tungstate, to introduce the nitrogen atom and form 6-hydroxynicotinic acid.[3]

-

Chlorination: The crucial chlorination step is achieved by treating 6-hydroxynicotinic acid with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base like triethylamine. This reaction converts the hydroxyl group into the desired chloro-substituent, yielding 6-chloronicotinic acid.[3]

Expert Insight: The choice of DL-malic acid as a starting material reflects a process chemistry mindset focused on minimizing raw material cost for bulk production. However, this multi-step synthesis involves harsh conditions, significant energy input, and the generation of substantial waste streams, making it less favorable from an environmental and efficiency perspective compared to modern alternatives.

Modern Synthetic Strategy: A More Direct and Efficient Approach

Contemporary synthetic chemistry prioritizes efficiency, atom economy, and milder reaction conditions. The modern approach to this compound reflects these principles, typically starting from a pre-formed and substituted pyridine ring. This strategy significantly reduces the number of steps required to reach the final product.

Overall Modern Synthesis Workflow

Caption: A streamlined, three-step modern synthesis pathway.

Step 1: Synthesis of 6-Chloronicotinic Acid via Oxidation

A more direct and efficient modern route involves the direct oxidation of 2-chloro-5-methylpyridine (CMP).[4] This method avoids the need to construct the heterocyclic ring from scratch.

Protocol:

-

Charging the Reactor: In a suitable reaction vessel, 2-chloro-5-methylpyridine is dissolved in a solvent such as chlorobenzene.[4]

-

Catalyst Addition: A catalytic amount of cobalt acetate is added to the mixture.[4]

-

Oxidation: Oxygen gas is bubbled through the solution at a controlled flow rate (e.g., 0.3-0.8 L/min) while maintaining the reaction temperature between 70-100 °C for 4-7 hours.[4]

-

Workup: Upon completion, the reaction mixture is cooled, allowing the crude 6-chloronicotinic acid to precipitate. The solid is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as methanol or a mixture of methanol and ethanol, to yield high-purity 6-chloronicotinic acid.[4]

Step 2: Reduction to (6-chloropyridin-3-yl)methanol

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation. While powerful reagents like lithium aluminum hydride (LiAlH₄) can achieve this directly, a milder and often preferred industrial method involves a two-step sequence via an ester intermediate, using sodium borohydride (NaBH₄).[5][6]

Protocol:

-

Esterification (Optional but Recommended): 6-Chloronicotinic acid is first converted to its methyl ester (methyl 6-chloronicotinate) by refluxing in methanol with a catalytic amount of sulfuric acid.[6] This step makes the subsequent reduction more facile and controllable.

-

Reduction: The methyl 6-chloronicotinate is dissolved in a solvent like tetrahydrofuran (THF). A solution of sodium borohydride in methanol is added, and the mixture is refluxed until the reduction is complete.[6]

-

Workup and Purification: The reaction is quenched, and the product, (6-chloropyridin-3-yl)methanol, is isolated through standard extraction and purification techniques. This intermediate is also commercially available from various suppliers.[7]

Expert Insight: The choice of reducing agent is critical. LiAlH₄ is highly reactive and non-selective, posing handling challenges on a large scale.[5][8] The NaBH₄-Methanol system, especially when used on the more reactive ester intermediate, offers a safer, more economical, and highly effective alternative suitable for industrial processes.[6]

Step 3: Acetylation to this compound

The final step is a standard esterification (acetylation) of the primary alcohol. This is typically a high-yielding and straightforward reaction.

Protocol:

-

Reaction Setup: (6-chloropyridin-3-yl)methanol is dissolved in a suitable solvent, which can be pyridine itself or an inert solvent like dichloromethane.

-

Reagent Addition: Acetic anhydride (typically 1.5-2.0 equivalents per hydroxyl group) is added to the solution, often at a reduced temperature (e.g., 0 °C) to control the initial exotherm.[9]

-

Reaction Progression: The mixture is stirred and allowed to warm to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.[9]

-

Quenching and Workup: The reaction is quenched by the addition of methanol. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous acid (e.g., 1 M HCl) to remove pyridine, water, and saturated aqueous sodium bicarbonate to neutralize any remaining acid.[9]

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude this compound can be purified by silica gel column chromatography if necessary.

Mechanism of Acetylation

Caption: Mechanism of alcohol acetylation with acetic anhydride.

Comparative Analysis and Data Summary

The evolution from historical to modern synthetic routes is driven by a quest for efficiency, safety, and sustainability.

| Parameter | Historical Route (from Malic Acid) | Modern Route (from CMP) |

| Starting Material | DL-Malic Acid | 2-Chloro-5-methylpyridine |

| Number of Steps | Multiple (≥3 to key intermediate) | 3 (to final product) |

| Reaction Conditions | Harsh (high temp, strong acids) | Generally milder |

| Reagents | H₂SO₄, NH₃, POCl₃ | O₂, Cobalt Acetate, NaBH₄, Ac₂O |

| Key Advantages | Very low-cost feedstock | Higher efficiency, fewer steps |

| Key Disadvantages | Low atom economy, high waste | Higher cost of starting material |

| Reference | [3] | [4][6][9] |

Conclusion

The story of this compound is a compelling case study in the evolution of industrial organic synthesis. Its own "discovery" is overshadowed by its purpose as a means to an end—the efficient construction of highly valuable agrochemicals. The synthetic pathways leading to it have transitioned from lengthy, classical constructions based on fundamental feedstocks to elegant, direct, and efficient routes that leverage more advanced starting materials. Understanding this history and the technical rationale behind each synthetic step provides valuable insights for today's process chemists and researchers who continue to seek safer, more economical, and environmentally responsible methods for producing the world's essential chemical compounds.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine. Retrieved from [Link]

-

Chemsrc. (n.d.). (6-Chloro-3-pyridinyl)acetonitrile | CAS#:33252-28-7. Retrieved from [Link]

- Jeschke, P., Nauen, R., Schindler, M., & Elbert, A. (2007). Neonicotinoid Metabolism: Compounds, Substituents, Pathways, Enzymes, Organisms, and Relevance. Chemical Reviews, 107(3), 815-833.

- Coronado-Gonzalez, J. A., et al. (2020). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. Molecules, 25(21), 5189.

- Jeschke, P., & Nauen, R. (2008). Advances in the Synthesis of Neonicotinoids. Chimia, 62(5), 370-376.

-

GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). (6-Chloropyridin-3-yl)methanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic routes to the intermediates. Retrieved from [Link]

- CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid. (2017). Google Patents.

-

Royal Society of Chemistry. (n.d.). Synthesis of 1,3-dioxo-hexahydropyrido[1,2-c][10][11]diazepine carboxylates, a new bicyclic skeleton formed by ring expansion–RCM methodology. Retrieved from [Link]

- CN103570612A - Preparation method of 6-chloronicotinic acid. (2014). Google Patents.

-

Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]

-

SciSpace. (n.d.). A Novel Method of Acetylation Using Acetoxypyridines. Retrieved from [Link]

-

Clark, J. (n.d.). Reduction of Carboxylic Acids. Chemguide. Retrieved from [Link]

- Li, Y., et al. (2022). From the First to Third Generation of Neonicotinoids: Implication for Saving the Loss of Fruit Quality and Flavor by Pesticide Applications. Journal of Agricultural and Food Chemistry, 70(51), 16238–16247.

- Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266.

-

ChemistryViews. (2022). Practical Reduction of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Mild and Chemoselective Deacetylation Method Using a Catalytic Amount of Acetyl Chloride in Methanol. Retrieved from [Link]

- Tsvetkov, Y. E., et al. (2021). Selective Acetylation of the Primary Hydroxyl Group in Methyl D-Hexopyranosides with a Mixture of Acetic Anhydride and Acetic Acid. Russian Journal of Bioorganic Chemistry, 47(1), 99-102.

Sources

- 1. From the First to Third Generation of Neonicotinoids: Implication for Saving the Loss of Fruit Quality and Flavor by Pesticide Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]

- 4. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. (6-Chloropyridin-3-yl)methanol [oakwoodchemical.com]

- 8. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 9. Stock compounds-M250228 011 : eosmedchem_lenaのblog [eosmedchem-lena.blog.jp]

- 10. nbinno.com [nbinno.com]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Thermodynamic Stability of 6-Chloropyridin-3-yl Acetate

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 6-Chloropyridin-3-yl acetate, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the stability of this molecule is paramount for ensuring process safety, optimizing reaction conditions, defining storage protocols, and maintaining product purity and shelf-life. This document delineates the theoretical principles governing its stability, explores potential degradation pathways, and provides detailed, field-proven experimental protocols for its assessment. Methodologies including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and forced degradation studies compliant with International Council for Harmonisation (ICH) guidelines are presented. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust stability profile for this compound.

Introduction and Significance

This compound is a heterocyclic compound featuring a pyridine ring substituted with a chloro group and an acetate ester. This specific arrangement of functional groups makes it a versatile building block, but also introduces potential stability challenges. The chloro-substituent and the ester linkage are primary sites of reactivity, susceptible to degradation under various environmental and process conditions.

A thorough understanding of the thermodynamic stability—the tendency of the molecule to exist in its lowest energy state—is critical. An unstable intermediate can lead to impurity formation, reduced yield, and potential safety hazards during synthesis and storage. For professionals in drug development, establishing an intrinsic stability profile is a foundational step mandated by regulatory bodies to ensure the final product's quality and safety.[1][2]

This guide offers a first-principles approach combined with practical, validated methodologies to comprehensively characterize the stability of this compound.

Theoretical Framework of Molecular Stability

The stability of a chemical compound is governed by the strength of its covalent bonds and the non-covalent interactions it forms, all contextualized by environmental factors.

2.1. Key Thermodynamic Concepts The thermodynamic stability of this compound is dictated by its Gibbs Free Energy (G). A chemical reaction or degradation process is spontaneous if the change in Gibbs Free Energy (ΔG) is negative. This is related to enthalpy (ΔH, a measure of bond energies) and entropy (ΔS, a measure of disorder) by the equation:

ΔG = ΔH - TΔS

For this compound, degradation pathways such as hydrolysis or thermal decomposition involve breaking existing bonds (an endothermic process, positive ΔH) and forming new, more stable ones (an exothermic process, negative ΔH).

2.2. Intrinsic Molecular Factors The inherent stability of the molecule is influenced by several structural features:

-

Ester Functionality: The acetate group is susceptible to nucleophilic attack, particularly hydrolysis, which cleaves the ester bond to form 6-chloropyridin-3-ol and acetic acid. This is often the primary degradation pathway in aqueous environments.[3][4][5]

-

Chloropyridine Ring: The electron-withdrawing nature of the nitrogen atom and the chlorine substituent makes the pyridine ring relatively stable but can influence the reactivity of adjacent functional groups. The C-Cl bond itself can be a site for nucleophilic substitution or reductive dehalogenation under specific, often strenuous, conditions.

-

Solid-State Properties: In its solid form, stability is also dictated by the crystal lattice energy. The presence of polymorphs—different crystal forms of the same compound—can lead to variations in thermodynamic stability, with metastable forms being more prone to degradation.[6]

2.3. Extrinsic Environmental Factors External conditions are critical drivers of degradation:

-

Temperature: Increased temperature provides the activation energy needed to overcome reaction barriers, accelerating decomposition.[7][8]

-

pH: The rate of ester hydrolysis is highly pH-dependent, typically accelerated under both acidic and basic conditions.[3]

-

Moisture: Water is a key reactant in hydrolysis. Therefore, humidity is a critical parameter for solid-state stability.[7]

-

Light: Photons, particularly in the UV range, can provide the energy to initiate photochemical degradation, often through radical mechanisms.[7]

-

Oxidizing Agents: The presence of peroxides or dissolved oxygen can lead to oxidative degradation of the molecule.

The interplay of these factors determines the overall stability profile of this compound.

Potential Degradation Pathways

The two primary degradation pathways for this compound are hydrolysis and thermal decomposition.

3.1. Hydrolytic Degradation This is the most common degradation route in the presence of water. The reaction can be catalyzed by acid or base.

-

Base-Catalyzed Hydrolysis: A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically faster than acid-catalyzed hydrolysis.

-

Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

3.2. Thermal Decomposition At elevated temperatures, the molecule will decompose. While the exact mechanism requires detailed study (e.g., using TGA coupled with Mass Spectrometry or FTIR), likely pathways for chlorinated pyridine compounds involve the cleavage of the C-Cl or C-O bonds, or fragmentation of the pyridine ring itself.[9][10][11][12] The initial mass loss observed in a thermogravimetric analysis (TGA) experiment indicates the onset temperature of thermal decomposition.[8][13]

Experimental Assessment of Stability

A multi-faceted experimental approach is required for a complete stability assessment.

4.1. Thermal Analysis Thermal analysis techniques measure changes in the physical properties of a material as a function of temperature.[14]

4.1.1. Differential Scanning Calorimetry (DSC) DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[15][16] It is invaluable for determining the melting point, heat of fusion, and detecting polymorphism—all of which are critical indicators of purity and stability.[17][18] A sharp melting peak suggests a pure, stable compound, whereas a broad peak or the presence of multiple thermal events may indicate impurities or polymorphism.

Table 1: Hypothetical DSC and TGA Data for this compound

| Parameter | Value | Interpretation |

|---|---|---|

| DSC Melting Point (Tm) | 115.2 °C | Sharp endotherm, indicating a crystalline solid. |

| DSC Heat of Fusion (ΔHfus) | 28.5 kJ/mol | Energy required to melt the solid; useful for purity calculations. |

| TGA Onset of Decomposition | 210.5 °C | The temperature at which significant mass loss begins. |

| TGA Mass Loss at 300 °C | >95% | Indicates nearly complete decomposition by this temperature. |

Protocol 1: DSC Analysis

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Methodology: Place the sample pan and an empty reference pan into the DSC cell.

-

Heating Program: Heat the sample from 25 °C to 250 °C at a constant rate of 10 °C/min under a nitrogen purge (50 mL/min). The nitrogen atmosphere is crucial to prevent oxidative degradation during the analysis.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the integrated peak area (heat of fusion).

4.1.2. Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[19][20] It is the definitive method for determining the thermal stability and decomposition temperature of a compound.[13]

Protocol 2: TGA Analysis

-

Calibration: Calibrate the TGA instrument's balance and temperature using appropriate standards.

-

Sample Preparation: Weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Methodology: Place the pan onto the TGA balance.

-

Heating Program: Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

Data Analysis: Plot the mass change versus temperature. Determine the onset temperature of decomposition, defined as the point where significant mass loss begins.

4.2. Forced Degradation (Stress Testing) Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[1][7] These studies, guided by ICH Q1A(R2), involve subjecting the compound to stress conditions more severe than accelerated stability testing.[1][21] The goal is to achieve 5-20% degradation to ensure that the analytical methods are capable of detecting degradants.[21]

Protocol 3: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store a solid sample of the compound in an oven at 80 °C for 7 days. Dissolve in the mobile phase for analysis.

-

Photolytic Degradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[1]

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

4.3. Stability-Indicating Analytical Method A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, excipients, and impurities.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

Table 2: Hypothetical Forced Degradation Results (HPLC Analysis)

| Stress Condition | % Assay of Parent Compound | % Degradation | Major Degradant Peak (Retention Time) |

|---|---|---|---|

| Control (Unstressed) | 99.8% | 0.2% | - |

| 0.1 M HCl, 60°C, 24h | 91.5% | 8.3% | 2.1 min (likely 6-chloropyridin-3-ol) |

| 0.1 M NaOH, RT, 4h | 85.2% | 14.6% | 2.1 min (likely 6-chloropyridin-3-ol) |

| 3% H₂O₂, RT, 24h | 98.9% | 0.9% | Minor peaks observed |

| Thermal (80°C, 7 days) | 99.5% | 0.3% | No significant degradation |

| Photolytic (ICH Q1B) | 97.2% | 2.6% | 4.5 min (unknown photoproduct) |

These results indicate that the compound is most susceptible to base hydrolysis, followed by acid hydrolysis and photolysis, and is relatively stable to oxidation and heat under these conditions.

Conclusion and Best Practices

The thermodynamic stability of this compound is a critical quality attribute. Experimental data indicates that the molecule is a stable crystalline solid with a thermal decomposition onset above 200 °C. However, it exhibits significant susceptibility to degradation via hydrolysis, particularly under basic conditions. It is also moderately sensitive to photolytic stress.

Recommendations for Handling and Storage:

-

Storage: Store in well-sealed containers, protected from light and moisture, at controlled room temperature.

-

Process Control: In synthetic processes, avoid prolonged exposure to strongly acidic or basic aqueous conditions, especially at elevated temperatures. Use of anhydrous solvents is recommended where feasible.

-

Formulation: For downstream applications, formulation scientists should carefully consider the pH and potential for moisture ingress to ensure the long-term stability of any product containing this intermediate.

This guide provides the foundational framework for a comprehensive stability assessment. The specific conditions and analytical methods should be further optimized and validated for their intended purpose.

References

-

Borrow, P. (2017, December 18). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. Retrieved from [Link]

-

Abdul-Fattah, A. M., et al. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC - PubMed Central. Retrieved from [Link]

-

Zhu, L., et al. (n.d.). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. PMC - NIH. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

Singh, R., & MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

-

Malvern Panalytical. (2017, March 6). What Is Differential Scanning Calorimetry (DSC)? [Video]. YouTube. Retrieved from [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. SciSpace. Retrieved from [Link]

-

Butler, A. R., & Gold, V. (1968). The acetate-catalysed hydrolysis of aryl acetates. Journal of the Chemical Society B: Physical Organic, 515-520. Retrieved from [Link]

-

Butler, A. R., & Gold, V. (1968). The acetate-catalysed hydrolysis of aryl acetates. Journal of the Chemical Society B: Physical Organic, 515-520. DOI:10.1039/J29680000515. Retrieved from [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

Zhu, L., et al. (2021, March 16). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. ACS Catalysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

T, K. A., et al. (2014). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 4, 159-165. Retrieved from [Link]

-

Mettler Toledo. (2018, June 27). Thermal Analysis of Organic Compounds. AZoM. Retrieved from [Link]

-

TCA Lab / Alfa Chemistry. (n.d.). Thermo Gravimetric Analysis (TGA). Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

-

Lizardo-Huerta, J. C., et al. (2019, May 5). (PDF) Thermal Decomposition of Chloropicrin. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(6-chloropyridin-3-yl)acetate. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 2-(6-Chloropyridin-3-yl)acetic acid. Retrieved from [Link]

-

Taylor, R., & Smith, G. (1997). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, 7, 1345-1352. Retrieved from [Link]

-

Biftu, T. K. (n.d.). Kinetics of the Thermal Decomposition of Pyridine. WMU's ScholarWorks. Retrieved from [Link]

-

GSRS. (n.d.). 2-(6-CHLOROPYRIDIN-3-YL)ACETIC ACID. Retrieved from [Link]

-

Rosocha, S., & Nowak, W. (2013, January 6). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC - PubMed Central. Retrieved from [Link]

-

Al-Maydama, H. M., et al. (2026, January 3). Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. ResearchGate. Retrieved from [Link]

-

Aakeröy, C. B., et al. (n.d.). Inverse Correlation between Lethality and Thermodynamic Stability of Contact Insecticide Polymorphs. Request PDF - ResearchGate. Retrieved from [Link]

Sources

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. ijrpp.com [ijrpp.com]

- 3. Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The acetate-catalysed hydrolysis of aryl acetates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 12. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 14. azom.com [azom.com]

- 15. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. atascientific.com.au [atascientific.com.au]

- 18. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mt.com [mt.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. resolvemass.ca [resolvemass.ca]

A Senior Application Scientist's Guide to the Solubility of 6-Chloropyridin-3-yl Acetate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of chemical process development, influencing everything from reaction kinetics and purification strategies to final formulation. This technical guide provides an in-depth framework for understanding and determining the solubility of 6-Chloropyridin-3-yl acetate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of comprehensive quantitative solubility data in public literature for this specific molecule, this document emphasizes the foundational principles of solubility, presents robust, self-validating experimental protocols for both qualitative and quantitative analysis, and offers a predictive assessment based on its molecular structure. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous and scientifically sound methodology for characterizing the solubility profile of this compound and similar compounds.

Introduction: The Critical Role of Solubility

This compound is a substituted pyridine derivative. The functional interplay between its chlorinated pyridine ring and the acetate ester group makes it a valuable synthon in the development of novel chemical entities. The efficiency of its use in synthesis, its purification via crystallization, and its behavior in biological assays are all fundamentally dictated by its interaction with various solvents.

Understanding solubility is not merely an academic exercise; it is a critical path variable in process chemistry and formulation science. A well-characterized solubility profile enables:

-

Optimal Solvent Selection: Choosing solvents that ensure complete dissolution for a reaction versus those that facilitate selective crystallization for purification.

-

Process Optimization: Controlling concentration to maximize reaction rates and minimize byproduct formation.

-

Development of Robust Purification Methods: Designing efficient extraction and crystallization protocols.

-

Formulation Design: Ensuring bioavailability and stability in a final product.

This guide will deconstruct the principles of solubility and provide actionable protocols to empower the researcher to generate reliable data.

Physicochemical Profile of this compound and Related Structures

To predict the solubility behavior of this compound, we must first understand its intrinsic physicochemical properties. While extensive data for this exact molecule is sparse, we can infer its characteristics from its structure and data from closely related analogs like (6-Chloropyridin-3-yl)methyl acetate and Methyl 2-(6-chloropyridin-3-yl)acetate.

Table 1: Physicochemical Properties of this compound and a Related Isomer.

| Property | Value (6-Chloropyridin-3-yl)methyl acetate | Predicted Value/Comments (this compound) |

|---|---|---|

| Molecular Formula | C₈H₈ClNO₂[1] | C₇H₆ClNO₂ |

| Molecular Weight | 185.61 g/mol [1] | 171.58 g/mol |

| Appearance | - | Predicted to be a solid at room temperature. |

| LogP (Octanol-Water) | 1.7981 (Computed)[1] | A similar moderate LogP is expected, indicating a balance of hydrophilic and lipophilic character. |

| Topological Polar Surface Area (TPSA) | 39.19 Ų[1] | The ester group is a key contributor to polarity. |

| Hydrogen Bond Donors | 0[1] | The molecule lacks O-H or N-H bonds. |

| Hydrogen Bond Acceptors | 3[1] | The nitrogen atom and two oxygen atoms can accept hydrogen bonds. |

The key takeaway from this profile is the molecule's moderate polarity. The chloropyridine ring provides a degree of hydrophobicity, while the ester functionality introduces a polar region capable of dipole-dipole interactions and hydrogen bond acceptance. This duality is the primary driver of its solubility characteristics.

The Theoretical Bedrock: "Like Dissolves Like"

The adage "like dissolves like" is the guiding principle for predicting solubility.[2][3] This means that substances with similar intermolecular forces are likely to be soluble in one another. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[2]

The primary intermolecular forces at play are:

-

Hydrogen Bonding: The strongest intermolecular force. Solvents like water and alcohols (protic solvents) are strong hydrogen bond donors and acceptors. While this compound cannot donate hydrogen bonds, its oxygen and nitrogen atoms can act as acceptors.[4]

-

Dipole-Dipole Interactions: Occur between polar molecules. Polar aprotic solvents like acetone or ethyl acetate and the polar ester group of the solute will interact favorably.

-

London Dispersion Forces: The weakest force, present in all molecules. Non-polar solvents like hexane or toluene primarily interact via these forces.[3]

Prediction for this compound: Based on its structure, we can predict:

-

High Solubility in moderately polar solvents like ethyl acetate, acetone, and dichloromethane, where dipole-dipole interactions will dominate. A related compound, methyl 2-(6-chloropyridin-3-yl)acetate, shows good solubility in ethanol, diethyl ether, and chlorinated hydrocarbons.[5]

-

Moderate Solubility in polar protic solvents like ethanol and methanol. The solvent's ability to hydrogen bond can interact with the solute's acceptor sites, but the lack of a donor site on the solute limits this.

-

Low Solubility in highly polar solvents like water. The non-polar chloropyridine backbone will resist interaction with water's strong hydrogen-bonding network.[2]

-

Low Solubility in non-polar solvents like hexane. The polar ester group will not interact favorably with the weak dispersion forces of the solvent.[2]

Experimental Workflow I: Qualitative Solubility Classification

Before quantitative analysis, a rapid qualitative assessment can efficiently classify the compound and guide solvent selection. This systematic approach saves time and resources.[6][7] The following workflow is a self-validating system to categorize an unknown compound based on its functional groups and overall polarity.

Caption: Logical workflow for the qualitative solubility classification of an organic compound.

Protocol 4.1: Step-by-Step Qualitative Solubility Testing

This protocol is adapted from standard organic chemistry laboratory procedures.[6][8][9]

-

Preparation: Label a series of small, dry test tubes for each solvent to be tested (Water, 5% NaOH, 5% HCl, Diethyl Ether, etc.).

-

Sample Addition: Place approximately 25 mg of this compound into each test tube.

-

Solvent Addition: Add 0.75 mL of the first solvent (typically water) to the corresponding test tube in small portions.

-

Mixing: After each addition, stir or vortex the mixture vigorously for 60 seconds.[8] Observe carefully.

-

Classification:

-

Systematic Progression: Based on the result in water, proceed to the next solvent as indicated by the workflow diagram above. For instance, if insoluble in water, test solubility in 5% NaOH.[7]

-

Recording: Meticulously record all observations for each solvent.

Experimental Workflow II: Quantitative Solubility Determination

Quantitative data is essential for process modeling and scale-up. The isothermal equilibrium method is the gold standard for determining the solubility of a solid in a liquid. The core principle is to create a saturated solution at a specific temperature, allow it to reach equilibrium, and then measure the concentration of the dissolved solid in the supernatant.[10][11]

Caption: Standardized workflow for quantitative solubility determination via the isothermal equilibrium method.

Protocol 5.1: Isothermal Equilibrium Solubility Determination

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent.

-

Add an excess amount of this compound to each vial. The presence of undissolved solid is critical to ensure saturation is achieved.[10]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or on a stirring plate with a water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[10]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to settle. A brief centrifugation can accelerate this process.

-

Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. To ensure no solid particulates are transferred, pass the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial.[10]

-

-

Quantification of Solute:

-

Gravimetric Method: Carefully evaporate the solvent from the filtered supernatant under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's melting point.[10] Weigh the vial containing the dried residue. The mass of the dissolved solute is the final weight minus the initial tare weight of the vial.

-

Chromatographic/Spectroscopic Method (Recommended): This method offers higher accuracy. Dilute the filtered supernatant with a known volume of solvent. Quantify the concentration using a pre-validated analytical method such as HPLC or UV-Vis spectroscopy against a standard curve of known concentrations.

-

-

Calculation:

-

Calculate the solubility using the mass of the dissolved solute and the volume of the solvent used. Express the results in standard units such as g/L or mg/mL.

-

Data Presentation and Interpretation

Organizing experimental results in a clear, structured format is crucial for analysis and comparison.

Table 2: Solubility of this compound in Common Organic Solvents at 25 °C (Template for Experimental Data).

| Solvent | Solvent Class | Polarity Index | Predicted Solubility | Experimental Solubility (g/L) |

|---|---|---|---|---|

| Hexane | Non-Polar | 0.1 | Very Low | [Data to be filled] |

| Toluene | Non-Polar | 2.4 | Low | [Data to be filled] |

| Diethyl Ether | Non-Polar | 2.8 | Moderate | [Data to be filled] |

| Dichloromethane | Aprotic Polar | 3.1 | High | [Data to be filled] |

| Ethyl Acetate | Aprotic Polar | 4.4 | High | [Data to be filled] |

| Acetone | Aprotic Polar | 5.1 | High | [Data to be filled] |

| 2-Propanol | Protic Polar | 3.9 | Moderate-High | [Data to be filled] |

| Ethanol | Protic Polar | 4.3 | Moderate | [Data to be filled] |

| Methanol | Protic Polar | 5.1 | Moderate | [Data to be filled] |

| Acetonitrile | Aprotic Polar | 5.8 | Moderate-High | [Data to be filled] |

| Water | Protic Polar | 10.2 | Very Low | [Data to be filled] |

Conclusion for the Practicing Scientist

While a comprehensive public database on the solubility of this compound remains to be built, this guide provides the theoretical foundation and practical, validated methodologies for its determination. The molecule's moderately polar nature, derived from its chloropyridine and acetate functionalities, suggests optimal solubility in aprotic polar solvents such as ethyl acetate and acetone. The provided protocols for qualitative and quantitative analysis offer a robust framework for researchers to generate precise, reliable data tailored to their specific process conditions. By grounding experimental work in the fundamental principles of intermolecular forces, scientists can not only determine but also predict solubility behavior, accelerating research and development in a rational, scientifically-driven manner.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link].

- Solubility of Organic Compounds. (2023, August 31).

-

Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link].

-

What Affects Solubility Of Organic Compounds? (2025, February 9). Chemistry For Everyone. Retrieved from [Link].

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link].

-

Methyl 2-(6-chloropyridin-3-yl)acetate | C8H8ClNO2. (n.d.). PubChem. Retrieved from [Link].

-

3.2 Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved from [Link].

-

(6 - Chloro - pyridin - 3 - yl) - acetic acid, CAS No. 39891-13-9. (n.d.). iChemical. Retrieved from [Link].

-

2-(6-Chloropyridin-3-yl)acetic acid | C7H6ClNO2. (n.d.). PubChem. Retrieved from [Link].

-

Factors Affecting Solubility. (n.d.). BYJU'S. Retrieved from [Link].

-

Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (2012, April 30). ResearchGate. Retrieved from [Link].

Sources

- 1. chemscene.com [chemscene.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. Buy Methyl 2-(6-chloropyridin-3-YL)acetate | 717106-69-9 [smolecule.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. chem.ws [chem.ws]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

The Strategic Utility of 6-Chloropyridin-3-yl Acetate in Medicinal Chemistry: A Technical Guide

This in-depth technical guide explores the latent potential of 6-Chloropyridin-3-yl acetate as a versatile building block in modern medicinal chemistry. While not as extensively documented as its amine or carboxylic acid counterparts, this functionalized pyridine derivative offers a unique chemical handle for the synthesis of diverse and complex molecular architectures. We will delve into its synthetic accessibility, predictable reactivity, and potential applications in the design of novel therapeutic agents, providing a strategic roadmap for researchers, scientists, and drug development professionals.

The Privileged 6-Chloropyridine Scaffold: A Gateway to Bioactivity

The 6-chloropyridine moiety is a well-established "privileged scaffold" in drug discovery. Its presence in numerous biologically active compounds underscores its importance. The chlorine atom at the 6-position is not merely a placeholder; it serves as a crucial reactive site for introducing molecular diversity through various cross-coupling and nucleophilic substitution reactions.[1] This strategic placement allows for the late-stage functionalization of drug candidates, a key advantage in optimizing pharmacokinetic and pharmacodynamic properties.

Furthermore, the pyridine ring itself is a bioisostere of a phenyl ring but with an added hydrogen bond acceptor in the form of the nitrogen atom. This feature enables it to form key interactions with biological targets, such as the hinge region of kinases.[2]

Synthesis and Chemical Reactivity of this compound

This compound can be readily synthesized from commercially available 6-chloropyridin-3-ol through standard acetylation procedures. The acetate group, while seemingly simple, imparts specific reactivity to the molecule that can be strategically exploited.

Hydrolysis to 6-Chloropyridin-3-ol

The most straightforward transformation is the hydrolysis of the acetate ester to unveil the corresponding phenol (or its pyridinone tautomer). This reaction can be achieved under mild basic or acidic conditions, providing a clean and efficient entry point to a plethora of subsequent chemical modifications.

Caption: Hydrolysis of this compound.

The resulting 6-chloropyridin-3-ol is a valuable intermediate for introducing ether linkages, which are prevalent in many pharmaceutical compounds.

Potential Applications in Medicinal Chemistry

The true potential of this compound lies in its role as a synthetic precursor to a wide range of medicinally relevant compounds. By leveraging the reactivity of both the acetate and the chloro functionalities, medicinal chemists can access diverse chemical spaces.

A Precursor to Kinase Inhibitors

The 2-aminopyridine core is a critical pharmacophore in numerous kinase inhibitors, enabling hydrogen bond interactions with the kinase hinge region.[2] While 6-Chloropyridin-3-amine is a more direct precursor, this compound can be envisioned as a strategic starting material. The acetate can be hydrolyzed to the phenol, which can then be converted to a triflate. This triflate can subsequently undergo amination to install the desired amine functionality.

Caption: Proposed pathway to a kinase inhibitor precursor.

This multi-step approach offers an alternative route when direct amination of a corresponding halide is challenging. The resulting 6-chloro-3-aminopyridine is a key building block for potent and selective inhibitors of kinases such as Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[2]

Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Agonists

The 6-chloropyridin-3-yl methyl moiety is a common feature in neonicotinoid insecticides, which act as agonists of insect nicotinic acetylcholine receptors. While the primary focus of this guide is medicinal chemistry, the synthetic principles are transferable. For instance, the acetate of (6-chloropyridin-3-yl)methanol is a known compound.[3] this compound could potentially be reduced to the corresponding alcohol, which can then be further functionalized.

Bioisosteric Replacement and Scaffold Hopping

In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful tool for lead optimization.[4][5] The acetate group in this compound can be considered a potential bioisostere for other small ester groups or even a masked phenol. This allows for subtle modifications of a molecule's polarity, solubility, and metabolic stability.

Furthermore, the entire this compound scaffold can be used in "scaffold hopping" exercises to generate novel intellectual property and explore new chemical space while retaining key binding interactions.[6]

Experimental Protocols: A Hypothetical Workflow

Protocol: Synthesis of N-Aryl-6-chloropyridin-3-amine from this compound

-

Step 1: Hydrolysis of this compound

-

Dissolve this compound (1.0 eq) in a mixture of methanol and water (3:1).

-

Add sodium hydroxide (1.2 eq) and stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with 1N HCl.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 6-chloropyridin-3-ol.

-

-

Step 2: Triflation of 6-Chloropyridin-3-ol

-

Dissolve the crude 6-chloropyridin-3-ol from Step 1 in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C and add pyridine (1.5 eq).

-

Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude triflate.

-

-

Step 3: Buchwald-Hartwig Amination

-

To a solution of the crude triflate from Step 2 in anhydrous toluene, add the desired aryl amine (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs2CO3, 2.0 eq).

-

Degas the reaction mixture and heat to 100 °C for 12-18 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired N-Aryl-6-chloropyridin-3-amine.

-

Caption: A hypothetical workflow for the functionalization of this compound.

Conclusion and Future Outlook

This compound represents an under-explored yet potentially valuable synthetic intermediate in medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its functional groups offer medicinal chemists an alternative and strategic entry point to the highly sought-after 6-chloropyridine scaffold. By leveraging established chemical transformations, this compound can serve as a precursor to a wide array of biologically active molecules, including kinase inhibitors and other important therapeutic agents. As the demand for novel chemical entities continues to grow, the exploration of such underutilized building blocks will be crucial for the advancement of drug discovery.

References

-

Langdon, S. R., Brown, N., & Blagg, J. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Molecular Informatics, 29(5), 366-385. [Link]

-

Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. [Link]

-

PubChem. Pharmaceutical composition, methods for treating and uses thereof - Patent US-10258637-B2. [Link]

-

GSRS. 2-(6-CHLOROPYRIDIN-3-YL)ACETIC ACID. [Link]

-

ResearchGate. Examples of bioisosteric replacement in drug development. [Link]

-

Wermuth, C. G. (2012). Application of Bioisosteres in Drug Design. [Link]

- Google Patents. Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic m4 receptor agonists - WO2014122474A1.

-

ResearchGate. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization | Request PDF. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Arabian Journal of Chemistry, 14(3), 102993. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 6-Chloropyridin-3-yl Acetate: An Application Note and Detailed Protocol

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of 6-chloropyridin-3-yl acetate, a key building block in medicinal chemistry and agrochemical development. This document provides a step-by-step procedure for the acetylation of 6-chloropyridin-3-ol using acetic anhydride. Beyond a simple recitation of steps, this note elucidates the underlying chemical principles, offers practical insights for reaction optimization and monitoring, and outlines rigorous safety and characterization procedures. The protocol is designed for researchers, chemists, and professionals in the field of drug development, providing a self-validating framework for the successful synthesis and verification of the target compound.

Introduction and Scientific Context

This compound is a valuable heterocyclic intermediate. The pyridine scaffold is a privileged structure in drug discovery, and functionalized derivatives such as this are instrumental in the synthesis of complex, biologically active molecules. The chloro- and acetate-moieties offer orthogonal reactivity, allowing for selective downstream modifications, such as cross-coupling reactions at the chloro-position and hydrolysis of the ester to reveal a hydroxyl group. This compound and its precursors are related to intermediates in the synthesis of certain pharmaceuticals and are also metabolites of some neonicotinoid pesticides.[1][2][3][4][5] The protocol herein describes a common and efficient method for its preparation via the acetylation of 6-chloropyridin-3-ol.